3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzyl halides, which undergo nucleophilic substitution reactions to form the desired product. The reaction conditions may involve the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and consistency in product quality. Purification techniques, such as recrystallization or chromatography, are employed to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while substitution of the chloro group with an amine may result in an amine derivative.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: shares structural similarities with other pyrimidoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro groups, along with the methoxy and methyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C25H18ClF2N3O3 |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H18ClF2N3O3/c1-29-21-9-7-17(34-2)12-18(21)22-23(29)24(32)31(16-6-8-20(28)19(26)11-16)25(33)30(22)13-14-4-3-5-15(27)10-14/h3-12H,13H2,1-2H3 |
InChI Key |
JFTABZFFQHLFFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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